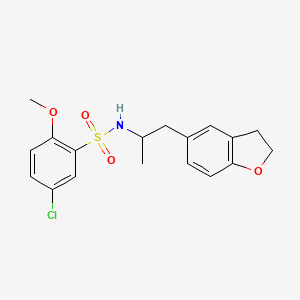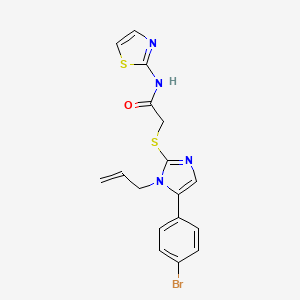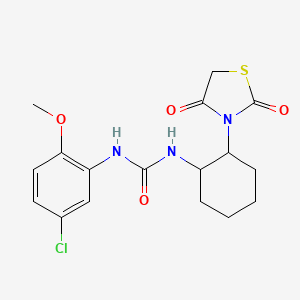![molecular formula C8H14ClN3 B2589021 [2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride CAS No. 2097857-66-2](/img/structure/B2589021.png)
[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. A new series of compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, were prepared and showed promising results against bacterial and fungal infections. Some of these compounds also exhibited anti-inflammatory activity, highlighting their potential for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Synthesis of Spirocyclopropane Anellated Heterocycles
Research on the synthesis of various spirocyclopropane anellated heterocyclic carboxylates demonstrates the versatility of cyclopropyl derivatives in constructing complex molecular structures. This work highlights the potential of these compounds in the synthesis of novel organic molecules with possible applications in drug discovery and materials science (Meijere et al., 1989).
Regioselective Synthesis of Pyrazole Derivatives
The regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach has been reported. This method allows for the efficient and selective production of 1H-pyrazol-5-yl derivatives, which could be useful in the development of new pharmaceuticals and agrochemicals (Alizadeh, Moafi, & Zhu, 2015).
properties
IUPAC Name |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-3-2-8(10-11)7-4-6(7)5-9;/h2-3,6-7H,4-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWCGLPRUSHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)
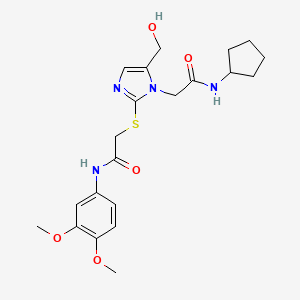

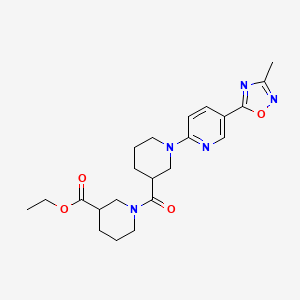

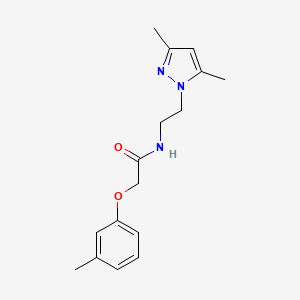

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
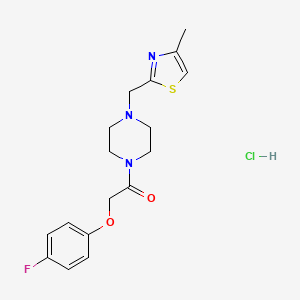
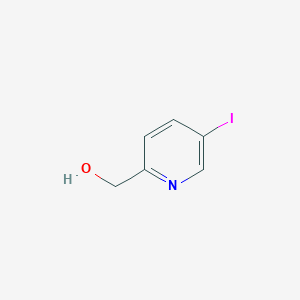
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
